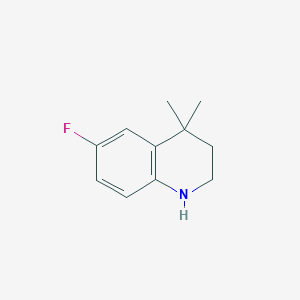
6-フルオロ-4,4-ジメチル-1,2,3,4-テトラヒドロキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H14FN and a molecular weight of 179.23 g/mol . It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline. This compound is characterized by the presence of a fluorine atom at the 6th position and two methyl groups at the 4th position of the tetrahydroquinoline ring.
科学的研究の応用
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
準備方法
The synthesis of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-fluoroaniline with acetone in the presence of a suitable catalyst can lead to the formation of the desired tetrahydroquinoline derivative . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
化学反応の分析
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions. For example, nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as amines or thiols.
作用機序
The mechanism of action of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the additional methyl groups, which can affect its chemical reactivity and biological activity.
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, which can influence its interactions with biological targets.
6-Fluoroquinoline: Fully aromatic and lacks the tetrahydro structure, leading to different chemical and biological properties.
The uniqueness of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
生物活性
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 345264-92-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the tetrahydroquinoline class, which is known for a variety of pharmacological effects, including antimicrobial and central nervous system (CNS) activities. This article reviews the biological activity of 6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline based on recent studies and findings.
- Molecular Formula : C11H14FN
- Molecular Weight : 179.23 g/mol
- CAS Number : 345264-92-8
1. Antimicrobial Activity
Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that 6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline displays activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains were found to be comparable to those of standard antibiotics .
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
2. Central Nervous System Activity
The compound has been noted for its CNS activity. It has shown potential in modulating neurotransmitter systems and may have implications for treating neurological disorders. In animal models, it demonstrated anxiolytic and antidepressant-like effects .
3. Antifungal Activity
In addition to antibacterial properties, 6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has been evaluated for antifungal activity against various fungal strains. The compound exhibited promising results in inhibiting the growth of fungi like Candida albicans and Aspergillus niger at specific concentrations .
Case Study 1: Antimicrobial Efficacy
A study conducted by Ferreira et al. assessed the antimicrobial efficacy of several tetrahydroquinoline derivatives including 6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. The results indicated that the compound effectively inhibited the growth of multiple bacterial strains with varying degrees of potency .
Case Study 2: CNS Effects
In a preclinical study focusing on anxiety and depression models in rodents, administration of 6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. This suggests potential therapeutic applications in treating anxiety disorders.
特性
IUPAC Name |
6-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJFFYMQADHIRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626417 |
Source


|
| Record name | 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345264-92-8 |
Source


|
| Record name | 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














